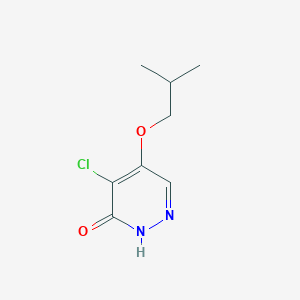
6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of hydroxy, methoxy, and methyl groups attached to the isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a suitable precursor such as 2-methyl-3,4-dihydroisoquinolin-1(2H)-one.
Hydroxylation: Introduction of the hydroxy group at the 6th position can be achieved through selective hydroxylation reactions.
Methoxylation: The methoxy group at the 7th position can be introduced using methylation reactions with reagents like dimethyl sulfate or methyl iodide.
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts: Use of efficient and reusable catalysts.
Solvents: Selection of environmentally friendly solvents.
Reaction Optimization: Scaling up the reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Interaction: Modulating the activity of receptors involved in cellular signaling.
Pathway Modulation: Affecting biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a tetrahydroisoquinoline core.
7-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the hydroxy group at the 6th position.
6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy group at the 7th position.
Uniqueness
6-Hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the specific arrangement of hydroxy, methoxy, and methyl groups on the isoquinoline core. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
6-hydroxy-7-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H13NO3/c1-12-4-3-7-5-9(13)10(15-2)6-8(7)11(12)14/h5-6,13H,3-4H2,1-2H3 |
InChI Key |
PJGZIHUIDPPUSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



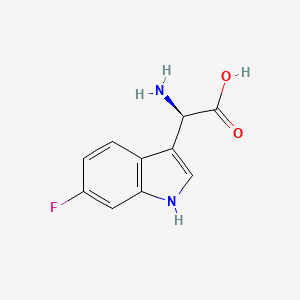
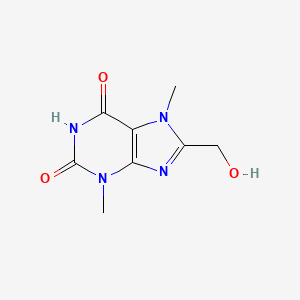
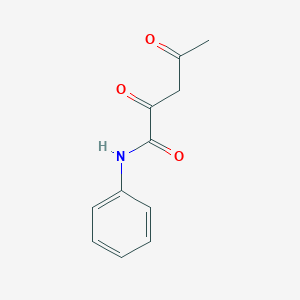
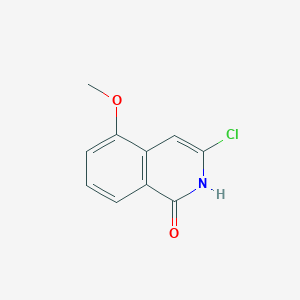
![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)

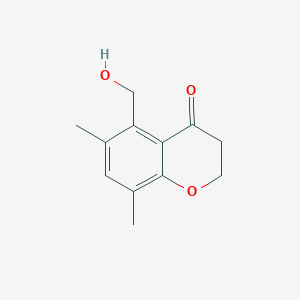
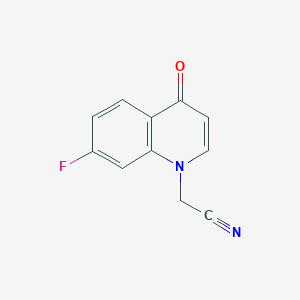
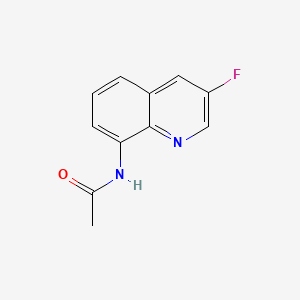
![1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride](/img/structure/B11895008.png)

